molecular formula C28H25N3O3S B394952 5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide

5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide

Cat. No.: B394952
M. Wt: 483.6g/mol
InChI Key: KSWWONMWXYVMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a cyano group, a furan ring, and a pyridinecarboxamide moiety. Its molecular formula is C27H24N2O3S.

Properties

Molecular Formula

C28H25N3O3S

Molecular Weight

483.6g/mol

IUPAC Name

5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C28H25N3O3S/c1-17-10-12-20(13-11-17)23(32)16-35-28-21(15-29)26(24-9-6-14-34-24)25(19(3)30-28)27(33)31-22-8-5-4-7-18(22)2/h4-14,26,30H,16H2,1-3H3,(H,31,33)

InChI Key

KSWWONMWXYVMDY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CO4)C#N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CO4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as butyllithium, in solvents like tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) to achieve regiospecific metallation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include butyllithium, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.

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